molecular formula C13H11BrN2O2 B15042381 2-bromo-N'-[(E)-(5-methylfuran-2-yl)methylidene]benzohydrazide

2-bromo-N'-[(E)-(5-methylfuran-2-yl)methylidene]benzohydrazide

Cat. No.: B15042381
M. Wt: 307.14 g/mol
InChI Key: JOSNKFMAZYFDJA-OVCLIPMQSA-N
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Description

2-bromo-N’-[(E)-(5-methylfuran-2-yl)methylidene]benzohydrazide is an organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a bromine atom, a furan ring, and a benzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N’-[(E)-(5-methylfuran-2-yl)methylidene]benzohydrazide typically involves the condensation reaction between 2-bromobenzohydrazide and 5-methylfurfural. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions for several hours. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N’-[(E)-(5-methylfuran-2-yl)methylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

2-bromo-N’-[(E)-(5-methylfuran-2-yl)methylidene]benzohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-bromo-N’-[(E)-(5-methylfuran-2-yl)methylidene]benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-N’-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide
  • 4-bromo-N’-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide

Uniqueness

2-bromo-N’-[(E)-(5-methylfuran-2-yl)methylidene]benzohydrazide is unique due to the presence of the 5-methylfuran moiety, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C13H11BrN2O2

Molecular Weight

307.14 g/mol

IUPAC Name

2-bromo-N-[(E)-(5-methylfuran-2-yl)methylideneamino]benzamide

InChI

InChI=1S/C13H11BrN2O2/c1-9-6-7-10(18-9)8-15-16-13(17)11-4-2-3-5-12(11)14/h2-8H,1H3,(H,16,17)/b15-8+

InChI Key

JOSNKFMAZYFDJA-OVCLIPMQSA-N

Isomeric SMILES

CC1=CC=C(O1)/C=N/NC(=O)C2=CC=CC=C2Br

Canonical SMILES

CC1=CC=C(O1)C=NNC(=O)C2=CC=CC=C2Br

Origin of Product

United States

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